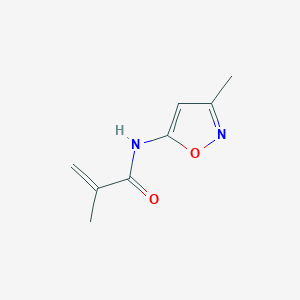
N-(3-Methylisoxazol-5-yl)methacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylisoxazol-5-yl)methacrylamide is an organic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a methacrylamide group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisoxazol-5-yl)methacrylamide typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For instance, 3-methylisoxazole can be prepared by reacting methyl acetoacetate with hydroxylamine hydrochloride under basic conditions.
-
Introduction of the Methacrylamide Group: : The methacrylamide group can be introduced via an amidation reaction. This involves reacting 3-methylisoxazole with methacryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methylisoxazol-5-yl)methacrylamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The isoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the isoxazole ring or the methacrylamide moiety.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Polymers: Depending on the polymerization conditions, various copolymers and homopolymers can be synthesized.
Functionalized Derivatives: Substitution reactions can yield a range of derivatives with different functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-(3-Methylisoxazol-5-yl)methacrylamide has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers with tailored properties for specific applications.
Biology: Investigated for its potential as a building block in the design of bioactive molecules and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and nanocomposites.
Mécanisme D'action
The mechanism of action of N-(3-Methylisoxazol-5-yl)methacrylamide depends on its application:
Polymerization: The methacrylamide group undergoes radical polymerization, forming covalent bonds with other monomers to create polymer chains.
Biological Activity: When used in drug design, the isoxazole ring can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(3-Methylisoxazol-5-yl)methacrylamide can be compared with other isoxazole-containing compounds:
N-(5-Methylisoxazol-3-yl)malonamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
3-Amino-5-methylisoxazole: Contains an amino group instead of a methacrylamide group, resulting in different reactivity and applications.
N-(3-Methylisoxazol-5-yl)acrylamide: Similar but lacks the methyl group on the isoxazole ring, affecting its polymerization behavior and biological activity.
These comparisons highlight the unique properties of this compound, particularly its ability to undergo polymerization and its potential in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-methyl-N-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)8(11)9-7-4-6(3)10-12-7/h4H,1H2,2-3H3,(H,9,11) |
Clé InChI |
JWJYWSGCWNUOEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)NC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)



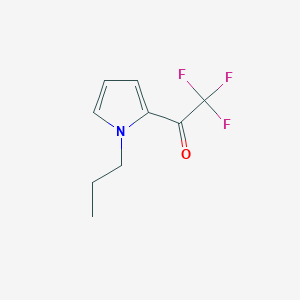

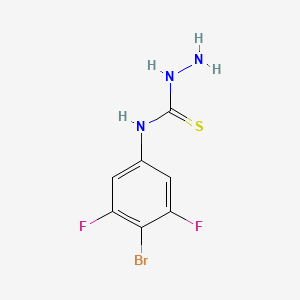
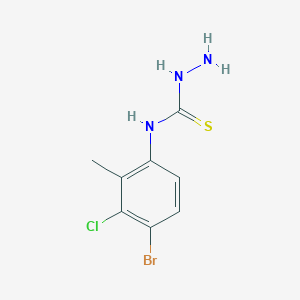

![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)

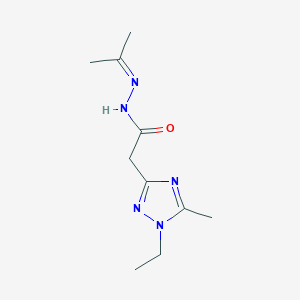
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
